molecular formula C16H15Cl2N3O B3395894 Chlordiazepoxide hydrochloride CAS No. 438-41-5

Chlordiazepoxide hydrochloride

Cat. No. B3395894
CAS RN: 438-41-5
M. Wt: 336.2 g/mol
InChI Key: PRNVHVUEIITLRV-UHFFFAOYSA-N
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Description

Chlordiazepoxide hydrochloride is an orally available benzodiazepine used for the therapy of anxiety disorders and alcohol withdrawal syndromes . It is a versatile therapeutic agent of proven value for the relief of anxiety . It is used to relieve symptoms of anxiety, including nervousness or anxiety that happens before a surgery. It may also be used to treat symptoms of alcohol withdrawal .


Synthesis Analysis

Chlordiazepoxide was first introduced in 1960 and a large number of structurally similar 1,4- and 1,5-benzodiazepine compounds have been developed since then . It was originally developed by Dr. Leo Sternbach during his doctoral degree studies at Jagiellonian University in Krakow, and then further explored during his employment in New Jersey, USA, with Wallace Pharmaceuticals .


Molecular Structure Analysis

Chlordiazepoxide binds to stereospecific benzodiazepine (BZD) binding sites on GABA (A) receptor complexes at several sites within the central nervous system, including the limbic system and reticular formation . The analysis of molecular interaction fingerprints identified specific residues crucial for chlordiazepoxide binding, offering potential targets for rational drug design strategies .


Physical And Chemical Properties Analysis

Chlordiazepoxide hydrochloride is a crystal or off-white powder . It is slightly soluble in water . The melting point of the salts differs from that of the starting compounds .

Scientific Research Applications

Behavioral Effects and Performance

Research has explored chlordiazepoxide hydrochloride's behavioral effects, particularly its impact on human performance. Studies have statistically described the drug sensitivity of various performance measures, identifying the most and least promising measures for evaluating behavioral effects. However, conflicting evidence and inadequacies in the research base limit the clinical implications of these findings, highlighting the need for more robust and clinically relevant information about the behavioral effects of chlordiazepoxide hydrochloride and similar drugs (McNair, 1973).

Clinical Applications Beyond Anxiety Management

While traditionally used for its antianxiety properties, chlordiazepoxide hydrochloride's applications extend into other areas of clinical importance. For example, its role in aggravating hyperglycemia in diabetic patients indicates a significant interaction with metabolic processes, necessitating caution in its prescription for patients with diabetes (Zumoff & Hellman, 1977).

Comparative Efficacy and Pharmacokinetics

Comparative studies have questioned the rational choice of chlordiazepoxide among benzodiazepines for specific clinical indications, especially as an antianxiety agent. The drug's pharmacokinetic profile, including reduced clearance in the elderly and patients with liver disease, alongside its limited range of indications, suggests that alternatives like diazepam or lorazepam may be preferable in acute anxiety situations. This body of research underscores the complexity of selecting the appropriate benzodiazepine based on clinical and pharmacokinetic grounds (Baskin & Esdale, 1982).

Influence on Social and Aggressive Behavior

Chlordiazepoxide hydrochloride's influence on social and aggressive behavior, particularly in rodents, has been a subject of debate. The variability in findings concerning its antiaggressive effects suggests that the traditional view of benzodiazepines as universally antiaggressive may be oversimplified. This variability appears to be significantly influenced by the type of aggression studied, pointing to the need for a nuanced understanding of drug effects on behavior (Rodgers & Waters, 1985).

Mechanisms of Action and Receptor Involvement

Research has also focused on elucidating the receptor mechanisms underlying the behavioral effects of chlordiazepoxide hydrochloride. Studies employing drug discrimination procedures suggest that receptor selectivity, particularly the role of BZ-1 receptors, is crucial in mediating the discriminative stimulus effects of benzodiazepine agonists. These findings contribute to our understanding of how benzodiazepines, including chlordiazepoxide hydrochloride, may exert their therapeutic effects and influence behavior (Lelas, Spealman, & Rowlett, 2000).

Safety And Hazards

Chlordiazepoxide has a risk for abuse and addiction, which can lead to overdose and death . Taking this medication with alcohol or other drugs that can cause drowsiness or breathing problems may cause very serious side effects, including death . It is toxic in high concentrations .

properties

IUPAC Name

7-chloro-4-hydroxy-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-imine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14ClN3O.ClH/c1-18-15-10-20(21)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15;/h2-9,21H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PRNVHVUEIITLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C16H14ClN3O.ClH, C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name CHLORDIAZEPOXIDE HYDROCHLORIDE
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Related CAS

58-25-3
Record name Chlordiazepoxide hydrochloride [USAN:USP:BAN:JAN]
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Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Physical Description

Crystals or off-white powder. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name CHLORDIAZEPOXIDE HYDROCHLORIDE
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Solubility

1 to 5 mg/mL at 66 °F (NTP, 1992)
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Product Name

Chlordiazepoxide hydrochloride

CAS RN

438-41-5
Record name CHLORDIAZEPOXIDE HYDROCHLORIDE
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Record name Chlordiazepoxide hydrochloride [USAN:USP:BAN:JAN]
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Melting Point

414 to 424 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlordiazepoxide hydrochloride

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